

Foreword: The Strategic Value of a Key Chiral Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-(2-Methoxyphenyl)ethanol

Cat. No.: B168632

[Get Quote](#)

In the landscape of modern pharmaceutical synthesis and fine chemical manufacturing, the demand for enantiomerically pure compounds is a critical driver of innovation.^[1] The physiological activity of a drug is frequently tied to a single enantiomer, making the synthesis of enantiopure active pharmaceutical ingredients (APIs) a cornerstone of developing safer, more effective medications.^[1] **(S)-1-(2-Methoxyphenyl)ethanol** (CAS: 108100-06-7), a chiral secondary alcohol, has emerged as a highly valuable intermediate in this context. Its structure, featuring a stereogenic center adjacent to an ortho-substituted methoxy-phenyl group, provides a unique combination of steric and electronic properties that are instrumental in the construction of complex molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, the validation of its purity, and its strategic application. The protocols and data presented herein are synthesized from established methodologies to ensure reliability and reproducibility in a laboratory setting.

Section 1: Core Physicochemical and Structural Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The identity and characteristics of **(S)-1-(2-Methoxyphenyl)ethanol** are summarized below.

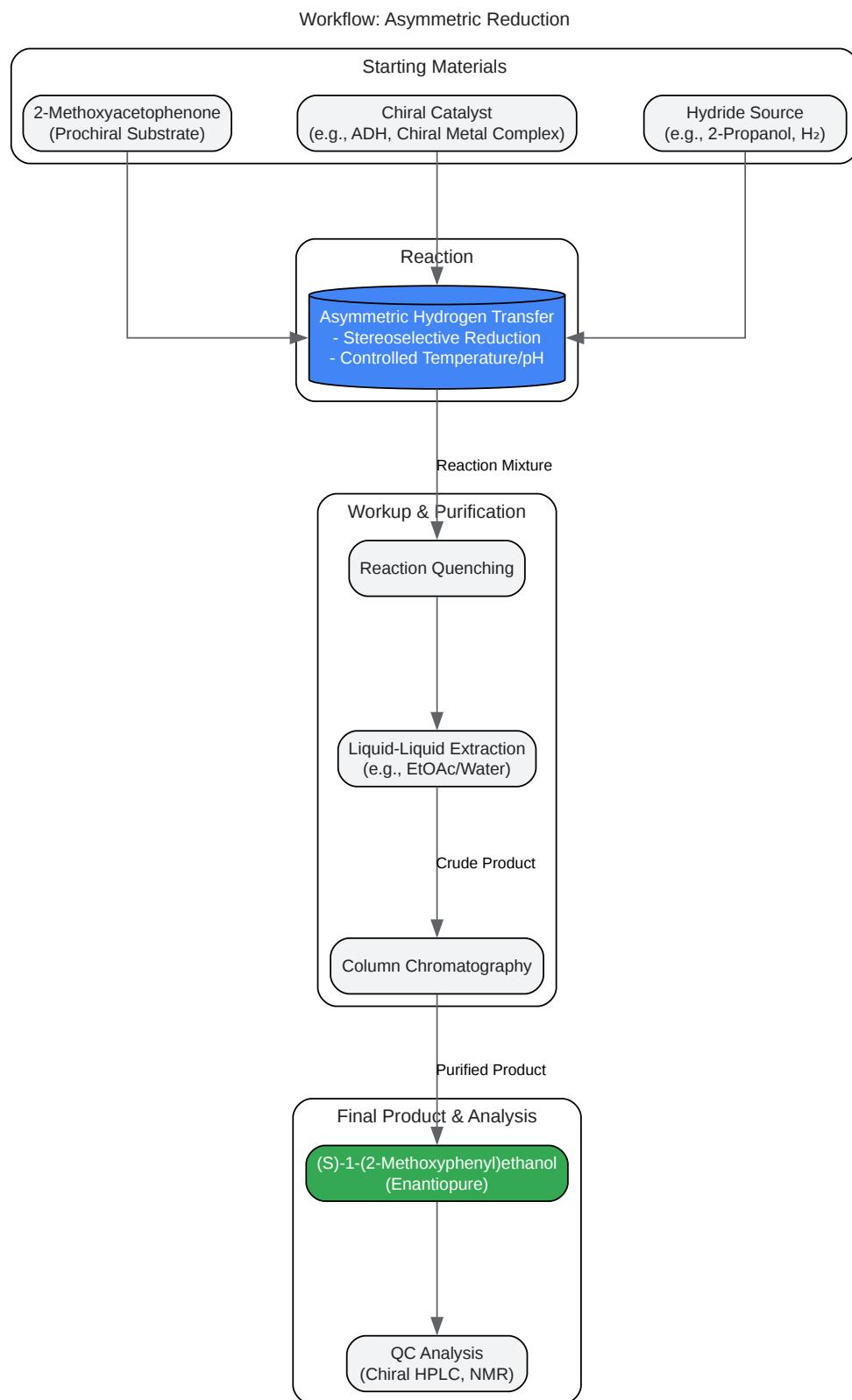
Structural and Molecular Identifiers

- IUPAC Name: (1S)-1-(2-methoxyphenyl)ethanol[2]
- CAS Number: 108100-06-7[1][2][3][4][5][6]
- Molecular Formula: C₉H₁₂O₂[1][2][3][4][5]
- SMILES Code: COC1=C(C=CC=C1)O[7]
- InChI: InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1[2]
- InChIKey: DHHGVI0VURMJEA-ZETCQYMHSA-N[2]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a colorless oil.[1]

Property	Value	Source(s)
Molecular Weight	152.19 g/mol	[1][2][3][4][5]
Appearance	Colorless oil	[1]
Purity Specification	Typically ≥95% - 98%	[3][4]
Storage Conditions	Store in a dry, sealed container, often at 2-8°C	[3][7]


Section 2: Synthesis Strategies for Enantiopurity

The central challenge in producing **(S)-1-(2-Methoxyphenyl)ethanol** is achieving high enantiomeric excess (e.e.). Two primary strategies dominate its synthesis: the asymmetric reduction of a prochiral ketone and the chiral resolution of a racemic mixture. The choice between these methods often depends on factors like catalyst cost, substrate availability, and desired throughput.

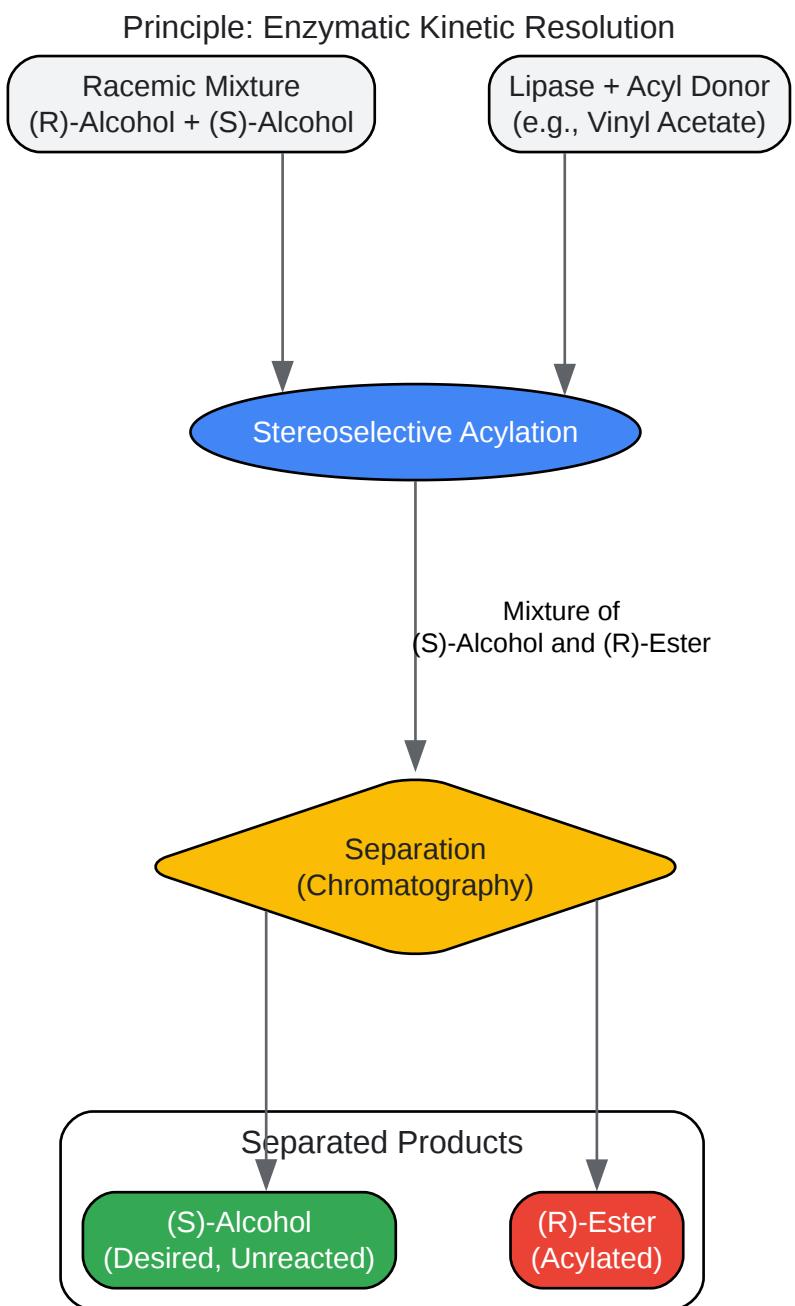
Asymmetric Reduction of 2-Methoxyacetophenone

This "bottom-up" approach is an elegant and efficient method for establishing the desired stereocenter directly. The core principle involves the reduction of the prochiral ketone, 2-methoxyacetophenone, using a hydrogen source in the presence of a chiral catalyst.

Causality of Method Choice: Asymmetric reduction is often preferred for its high atom economy, avoiding the loss of 50% of the material inherent in classical resolution. The success of this reaction is critically dependent on the catalyst's ability to create a chiral environment that favors hydrogen delivery to one face of the carbonyl group over the other. Biocatalytic reductions using alcohol dehydrogenases (ADHs) are particularly advantageous as they operate under mild, environmentally benign conditions and can exhibit exceptionally high enantioselectivity.[8]

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis workflow for **(S)-1-(2-Methoxyphenyl)ethanol**.


Representative Protocol: Biocatalytic Asymmetric Reduction

- **Biocatalyst Preparation:** Prepare a whole-cell biocatalyst solution, such as *Saccharomyces uvarum*, in a suitable buffer (e.g., phosphate buffer, pH 7.0).[\[9\]](#)
- **Reaction Setup:** In a temperature-controlled reaction vessel, add 2-methoxyacetophenone (substrate) and a co-solvent like 2-propanol, which also serves as the hydride source.[\[8\]](#)
- **Initiation:** Add the prepared biocatalyst suspension to the substrate mixture. Maintain gentle agitation at a controlled temperature (e.g., 30°C).
- **Monitoring:** Monitor the reaction progress by periodically taking aliquots and analyzing them via TLC or GC to determine substrate conversion.
- **Workup:** Once the reaction reaches completion, terminate it by removing the cells via centrifugation.
- **Extraction:** Extract the supernatant with an organic solvent such as ethyl acetate. Combine the organic layers.
- **Purification:** Dry the combined organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure (S)-alcohol.

Kinetic Resolution of Racemic 1-(2-Methoxyphenyl)ethanol

This "top-down" approach begins with a 50:50 mixture of the (R)- and (S)-enantiomers. The goal is to selectively react one enantiomer, allowing the other to be isolated. Enzymatic kinetic resolution is a powerful tool for this purpose.

Causality of Method Choice: Lipases are highly effective for kinetic resolution because they can stereoselectively acylate an alcohol. In the presence of an acyl donor (like vinyl acetate), the lipase will preferentially acylate one enantiomer (e.g., the R-form) into an ester at a much faster rate than the other (the S-form). This difference in reaction rates allows for the separation of the unreacted (S)-alcohol from the newly formed (R)-ester. This method is valuable when the racemic starting material is inexpensive or more readily available than the prochiral ketone.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.

Representative Protocol: Lipase-Catalyzed Kinetic Resolution

- Reaction Setup: Dissolve racemic 1-(2-methoxyphenyl)ethanol in a non-polar organic solvent such as n-hexane in a reaction flask.[10]

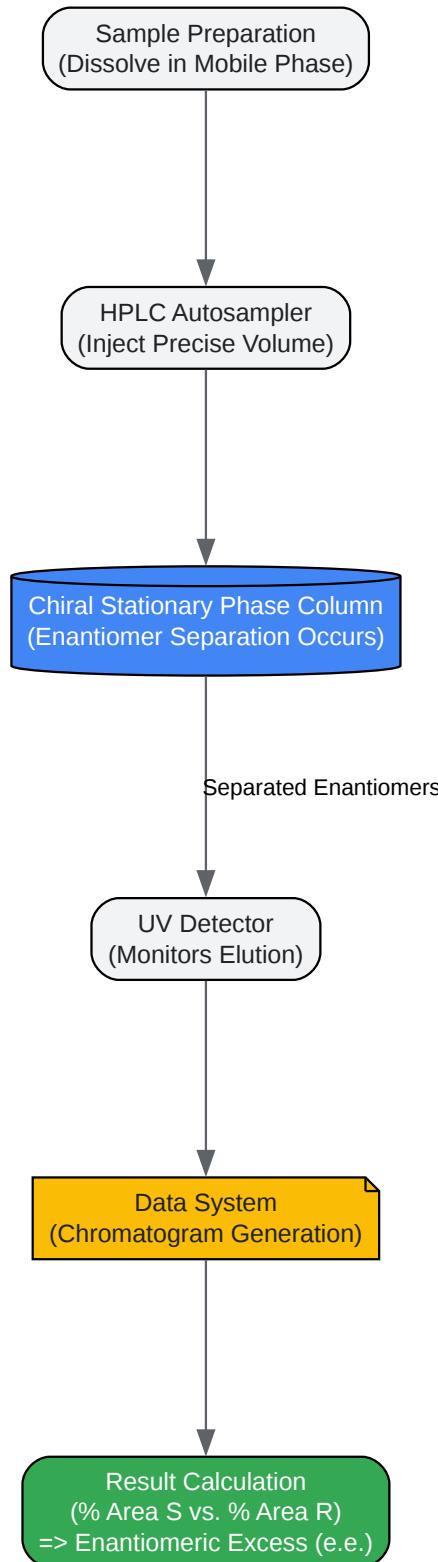
- Reagent Addition: Add an acyl donor, such as vinyl acetate, and an immobilized lipase (e.g., Novozym 40086).[10]
- Incubation: Stir the mixture at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 2.5 hours). The reaction should ideally be stopped at ~50% conversion to maximize the enantiomeric excess of the remaining substrate.[10]
- Enzyme Removal: After the reaction, remove the immobilized enzyme by simple filtration.
- Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted **(S)-1-(2-methoxyphenyl)ethanol** from the acylated (R)-ester using silica gel column chromatography.

Section 3: Analytical Quality Control

Rigorous analytical testing is non-negotiable to validate the identity, purity, and, most importantly, the enantiomeric excess of the final product.

Structural and Purity Verification

Standard spectroscopic methods are used to confirm the chemical structure and assess chemical purity. Spectroscopic data for related methoxyphenyl ethanols is well-documented and serves as a reference.[11][12][13]


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Confirms the proton environment, showing characteristic peaks for the aromatic, methoxy, methyl, and hydroxyl protons.
 - ^{13}C NMR: Confirms the carbon skeleton of the molecule.
- Mass Spectrometry (MS): Determines the molecular weight (152.19 g/mol) and can provide fragmentation patterns to support structural confirmation.[2]
- Infrared (IR) Spectroscopy: Identifies key functional groups, notably the broad O-H stretch of the alcohol group and C-O stretches associated with the ether and alcohol.

Determination of Enantiomeric Excess (e.e.)

The most critical quality parameter is enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.

Causality of Method Choice: Chiral HPLC works by employing a stationary phase that is itself chiral. As the racemic or enantiomerically-enriched mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to a difference in retention time, allowing for their separation and quantification. The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess.

Workflow: Chiral HPLC Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 108100-06-7 | (S)-1-(2-Methoxyphenyl)ethanol - Synblock [synblock.com]
- 4. 108100-06-7 | (S)-1-(2-Methoxyphenyl)ethanol - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. 108100-06-7 | MFCD06659506 | (S)-1-(2-Methoxyphenyl)Ethanol [aaronchem.com]
- 6. echemi.com [echemi.com]
- 7. 108100-06-7|(S)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 8. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR [m.chemicalbook.com]
- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foreword: The Strategic Value of a Key Chiral Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168632#s-1-2-methoxyphenyl-ethanol-cas-number-108100-06-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com